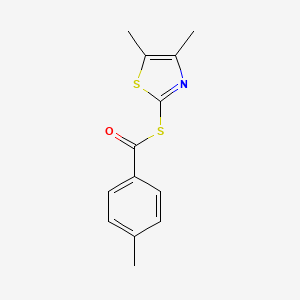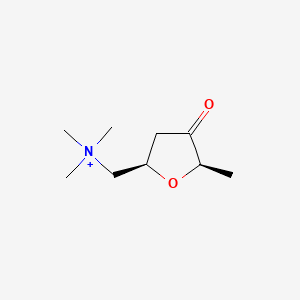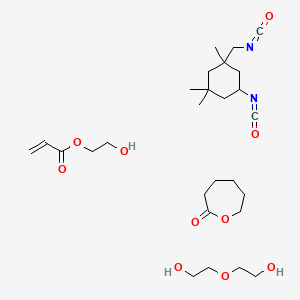![molecular formula C26H50O2 B14479142 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane CAS No. 65848-34-2](/img/structure/B14479142.png)
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane typically involves the reaction of tricos-22-en-1-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to avoid over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive epoxide group.
Mecanismo De Acción
The mechanism of action of 2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its use in organic synthesis and its potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparación Con Compuestos Similares
2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane can be compared with other epoxides and similar compounds:
Oxirane (Ethylene Oxide): A simpler epoxide with a wide range of industrial applications, including as a sterilizing agent and in the production of ethylene glycol.
Propylene Oxide: Another simple epoxide used in the production of polyurethanes and as a fumigant.
Epichlorohydrin: An epoxide used in the production of epoxy resins and as a precursor for various chemicals.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler epoxides.
Propiedades
Número CAS |
65848-34-2 |
|---|---|
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
2-(tricos-22-enoxymethyl)oxirane |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-26-25-28-26/h2,26H,1,3-25H2 |
Clave InChI |
XKRHNNXQEHXLOD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCCCCCCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


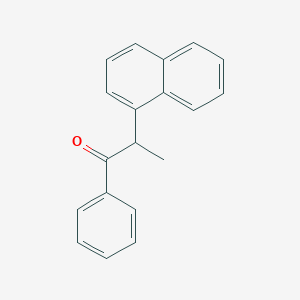

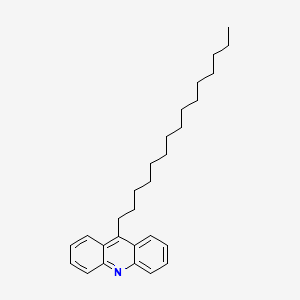


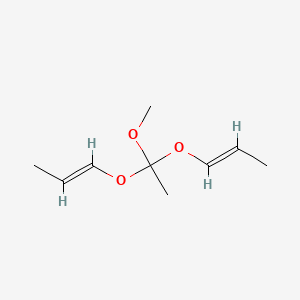
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
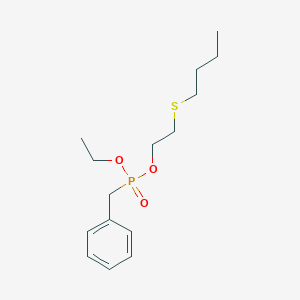
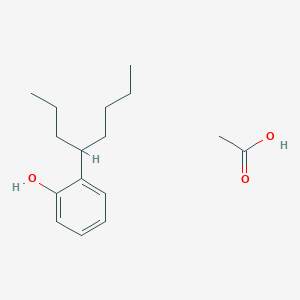
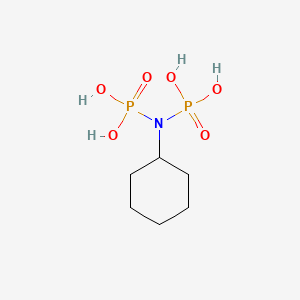
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
